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Compound of Interest

Compound Name: 2-(Aminoethyl)-1-N-boc-piperidine

Cat. No.: B1272298 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and potential biological significance of 2-(Aminoethyl)-1-N-boc-piperidine, a heterocyclic

compound of interest in medicinal chemistry and drug development. Due to the limited

availability of direct experimental data for this specific isomer, this guide presents a plausible

synthetic pathway, predicted analytical data, and a hypothesized biological context based on

closely related structures.

Chemical Structure and Properties
2-(Aminoethyl)-1-N-boc-piperidine, with the systematic name tert-butyl 2-(2-

aminoethyl)piperidine-1-carboxylate, is a disubstituted piperidine derivative. The structure

features a piperidine ring with an aminoethyl group at the 2-position and a tert-butyloxycarbonyl

(Boc) protecting group on the ring nitrogen. The Boc group enhances the solubility of the

molecule in organic solvents and allows for selective reactions at the primary amine of the

aminoethyl side chain.

Table 1: Physicochemical Properties of 2-(Aminoethyl)-1-N-boc-piperidine
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Property Value Source

CAS Number 239482-98-5 ChemSrc[1]

Molecular Formula C₁₂H₂₄N₂O₂ PubChem[2]

Molecular Weight 228.33 g/mol PubChem[2]

Boiling Point 316.0 ± 15.0 °C at 760 mmHg ChemSrc[1]

Density 1.0 ± 0.1 g/cm³ ChemSrc[1]

Flash Point 144.9 ± 20.4 °C ChemSrc[1]

Predicted XlogP 1.4 PubChemLite[2]

Proposed Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-(Aminoethyl)-1-N-boc-
piperidine is not readily available in the published literature. However, a plausible multi-step

synthetic route can be devised by adapting established methods for the synthesis of

substituted piperidines, particularly the closely related 4-(2-aminoethyl)piperidine derivatives.[3]

The proposed pathway commences with N-Boc-2-piperidone, a commercially available starting

material.

2.1. Proposed Synthetic Pathway

The proposed synthesis involves a four-step process:

Wittig Reaction: Introduction of a two-carbon chain with an ester functionality.

Hydrogenation: Reduction of the double bond formed in the Wittig reaction.

Reduction of the Ester: Conversion of the ester to a primary alcohol.

Conversion of Alcohol to Amine: Transformation of the hydroxyl group into a primary amine.
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N-Boc-2-piperidone Wittig Reaction
(EtO)2P(O)CH2COOEt, NaH, THF

1 tert-butyl 2-(2-ethoxycarbonylmethylene)
piperidine-1-carboxylate

Hydrogenation
H2, Pd/C, EtOH

2 tert-butyl 2-(2-ethoxycarbonylethyl)
piperidine-1-carboxylate

Ester Reduction
LiAlH4, THF

3 tert-butyl 2-(2-hydroxyethyl)
piperidine-1-carboxylate

Mesylation and Azide Substitution
1. MsCl, Et3N, DCM

2. NaN3, DMF
3. H2, Pd/C, EtOH

4 2-(Aminoethyl)-1-N-boc-piperidine

Click to download full resolution via product page

A proposed synthetic pathway for 2-(Aminoethyl)-1-N-boc-piperidine.

2.2. Detailed Experimental Protocols

Step 1: Wittig Reaction

To a solution of triethyl phosphonoacetate in dry tetrahydrofuran (THF) under an inert

atmosphere, sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30

minutes, followed by the dropwise addition of a solution of N-Boc-2-piperidone in dry THF. The

reaction is allowed to warm to room temperature and stirred overnight. The reaction is then

quenched with water and the product is extracted with ethyl acetate. The organic layers are

combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by column chromatography.

Step 2: Hydrogenation

The product from the Wittig reaction is dissolved in ethanol, and a catalytic amount of palladium

on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room

temperature until the reaction is complete (monitored by TLC). The catalyst is removed by

filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the

saturated ester.

Step 3: Ester Reduction

The saturated ester is dissolved in dry THF and added dropwise to a suspension of lithium

aluminum hydride (LiAlH₄) in dry THF at 0 °C under an inert atmosphere. The reaction mixture

is stirred at room temperature for several hours. The reaction is carefully quenched by the

sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is

filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the

corresponding alcohol.
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Step 4: Conversion of Alcohol to Amine

The alcohol is first converted to its mesylate by reacting with methanesulfonyl chloride (MsCl)

in the presence of triethylamine (Et₃N) in dichloromethane (DCM). The resulting mesylate is

then reacted with sodium azide (NaN₃) in dimethylformamide (DMF) to yield the azide

intermediate. Finally, the azide is reduced to the primary amine by hydrogenation with Pd/C in

ethanol.

Analytical Characterization
While specific experimental spectra for 2-(Aminoethyl)-1-N-boc-piperidine are not widely

published, the expected spectral data can be predicted based on the analysis of its functional

groups and comparison with similar structures.

Table 2: Predicted Spectroscopic Data for 2-(Aminoethyl)-1-N-boc-piperidine

Technique Predicted Chemical Shifts / Peaks

¹H NMR

δ (ppm): ~4.0-3.8 (m, 1H, N-CH-), ~3.0-2.8 (m,

2H, -CH₂-NH₂), ~2.7-2.5 (m, 2H, piperidine ring

protons), ~1.8-1.2 (m, 8H, piperidine ring and

ethyl chain protons), 1.45 (s, 9H, -C(CH₃)₃)

¹³C NMR

δ (ppm): ~155 (C=O, Boc), ~80 (C(CH₃)₃, Boc),

~55 (N-CH), ~45-20 (piperidine and ethyl chain

carbons), 28.5 (-C(CH₃)₃)

FT-IR

ν (cm⁻¹): ~3400-3300 (N-H stretch, primary

amine), ~2970-2850 (C-H stretch, aliphatic),

~1680 (C=O stretch, carbamate), ~1160 (C-N

stretch)

Mass Spec. Expected [M+H]⁺: m/z = 229.1911

Potential Biological Significance and Applications
While the biological activity of 2-(Aminoethyl)-1-N-boc-piperidine has not been specifically

reported, the piperidine scaffold is a common motif in many biologically active compounds.[4]
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Notably, the isomeric 4-(2-aminoethyl)piperidine derivatives have been synthesized and

evaluated as ligands for the sigma-1 (σ₁) receptor, which is implicated in a variety of

neurological disorders and cancer.[3] These compounds have shown antiproliferative activity

against human tumor cell lines.[3]

This suggests that 2-(Aminoethyl)-1-N-boc-piperidine and its derivatives could also be

valuable building blocks in the design of novel therapeutic agents. The primary amine provides

a handle for further functionalization, allowing for the synthesis of a library of compounds for

screening against various biological targets.

2-(Aminoethyl)-1-N-boc-piperidine
Derivatives

High-Throughput Screening

Biological Targets
(e.g., GPCRs, Kinases, Ion Channels)

Sigma-1 (σ₁) Receptor
(based on isomer activity)

Downstream Signaling Pathways
(e.g., Ca²⁺ signaling, ER stress)

Cellular Effects
(e.g., Proliferation, Apoptosis, Neurite Outgrowth)

Click to download full resolution via product page

A logical workflow for the biological evaluation of the title compound.

The workflow for investigating the biological activity would involve the synthesis of a variety of

derivatives from the parent compound, followed by high-throughput screening against a panel
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of biological targets. Based on the activity of its isomer, the sigma-1 receptor would be a prime

candidate for initial investigation. Hits from these screens would then be further evaluated for

their effects on downstream signaling pathways and their overall cellular effects.

Conclusion
2-(Aminoethyl)-1-N-boc-piperidine represents a valuable, yet understudied, chemical entity

with significant potential in drug discovery and development. This guide has provided a

comprehensive overview of its chemical properties, a plausible and detailed synthetic route,

and predicted analytical data. The known biological activity of its 4-substituted isomer suggests

promising avenues for future research into the therapeutic applications of 2-(Aminoethyl)-1-N-
boc-piperidine and its derivatives. Further experimental validation of the proposed synthesis

and a thorough biological evaluation are warranted to fully elucidate the potential of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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